What is the mechanism of action of CCR2-RA-[R]?
What is the mechanism of action of CCR2-RA-[R]?
An In-depth Technical Guide on the Core Mechanism of Action of CCR2-RA-[R]
Introduction
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), initiates a signaling cascade that drives inflammatory responses.[3][4] The CCL2/CCR2 axis is implicated in a wide range of inflammatory, fibrotic, and neurodegenerative diseases, making it a significant therapeutic target.[2][5][6] CCR2-RA-[R] is a potent and specific small-molecule antagonist developed to inhibit the function of this receptor. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: Allosteric Antagonism
CCR2-RA-[R] functions as a non-competitive, allosteric antagonist of the CCR2 receptor.[7][8][9] Unlike orthosteric antagonists that directly compete with the endogenous ligand (CCL2) for the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[1][3]
The binding of CCR2-RA-[R] occurs at a novel, highly "druggable" intracellular pocket.[2][7][10] This allosteric site is notable for being the most intracellularly located among Class A GPCRs characterized to date, and it spatially overlaps with the binding site for the intracellular G-protein.[2][10][11]
The key consequences of CCR2-RA-[R] binding are:
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Inhibition of G-Protein Coupling: By occupying this intracellular site, CCR2-RA-[R] sterically hinders the engagement of the Gα subunit of the heterotrimeric G-protein with the receptor.[10] This directly prevents the initiation of the downstream signaling cascade.[9][10]
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Stabilization of an Inactive State: The binding of CCR2-RA-[R] locks the receptor in an inactive conformation. This blocks the activation-associated conformational changes that are necessary for G-protein coupling and subsequent signaling.[2][7][10]
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Non-Competitive Inhibition: Because it does not compete with CCL2 at the orthosteric site, its inhibitory effect cannot be surmounted by increasing concentrations of the natural ligand.[7][10] This results in a non-competitive mode of antagonism.
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Allosteric Inhibition of Ligand Binding: The conformational changes induced by CCR2-RA-[R] on the intracellular side are transmitted across the receptor, allosterically inhibiting the binding of CCL2 to the extracellular, orthosteric site.[10]
Quantitative Data
The potency and binding characteristics of CCR2-RA-[R] have been quantified through various in vitro assays. The data are summarized below.
Table 1: Binding Affinity and Potency of CCR2-RA-[R]
| Parameter | Value | Description | Source(s) |
| IC₅₀ | 103 nM | Half-maximal inhibitory concentration in a competitive binding assay. | [7][8] |
| pIC₅₀ | 6.1 | Negative logarithm of the IC₅₀ for displacement of [¹²⁵I]CCL2. | [7] |
| pKᴅ (CCR2) | 8.8 ± 0.1 | Negative logarithm of the equilibrium dissociation constant for CCR2. | [7] |
| pKᴅ (CCR5) | 7.0 ± 0.1 | Negative logarithm of the equilibrium dissociation constant for CCR5, indicating lower affinity. | [7] |
Table 2: Functional Inhibitory Activity of CCR2-RA-[R]
| Assay | IC₅₀ | Description | Source(s) |
| [³⁵S]GTPγS Binding | 24 nM | Inhibition of CCL2-induced G-protein activation. | [8] |
| β-Arrestin Recruitment | 25 nM | Inhibition of CCL2-induced β-arrestin recruitment. | [8] |
Signaling Pathways
Canonical CCR2 Activation Pathway
Upon binding of its ligand CCL2, CCR2 couples primarily to the inhibitory G-protein (Gαi). This triggers the dissociation of the Gαi and Gβγ subunits, which initiate multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Mitogen-activated protein kinase (MAPK) pathways.[1][5][12] The culmination of these events leads to cellular responses such as chemotaxis, proliferation, and cytokine production.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
